molecular formula C23H23NO3 B2826972 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide CAS No. 1396716-22-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide

Cat. No.: B2826972
CAS No.: 1396716-22-5
M. Wt: 361.441
InChI Key: UAWSZOCQOHJYNF-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide is a benzamide derivative characterized by a biphenyl core, a hydroxylpropyl chain, and a methoxy-substituted benzamide moiety. This structure combines lipophilic (biphenyl, methoxy) and hydrophilic (hydroxyl) elements, which may influence its solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-23(26,16-24-22(25)19-10-14-21(27-2)15-11-19)20-12-8-18(9-13-20)17-6-4-3-5-7-17/h3-15,26H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWSZOCQOHJYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

  • Flurbiprofen-derived Amide () :
    The compound 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide shares a biphenyl backbone and amide linkage with the target molecule. However, it incorporates a fluorine atom on the biphenyl ring and lacks the hydroxyl and methoxy groups. Fluorination typically enhances metabolic stability and lipophilicity, while the absence of polar groups may reduce solubility compared to the target compound .

  • Piperazine-Benzamide Derivatives (): Compounds like N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide feature a piperazine ring and multiple methoxy groups. In contrast, the target compound’s hydroxylpropyl chain may offer conformational flexibility but lower basicity .
  • Triazole-Thione Derivatives () :
    While structurally distinct (triazole core vs. benzamide), these compounds highlight the role of sulfonyl and halogen substituents. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism (thione vs. thiol), which is absent in the target compound. The sulfonyl group enhances electronegativity and stability, whereas the target’s methoxy group contributes to moderate electron-donating effects .

  • tert-Butyl-Pyridine Benzamide (): N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide includes a pyridine ring and tert-butyl group. The target compound’s hydroxylpropyl chain may offer similar steric effects but with enhanced hydrophilicity .

Physicochemical Properties

Property Target Compound Flurbiprofen Amide Piperazine-Benzamide tert-Butyl-Pyridine Benzamide
Key Substituents Biphenyl, hydroxyl, methoxy Biphenyl, fluoro Piperazine, dimethoxy Pyridine, tert-butyl
logP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher) ~2.8 (lower) ~4.0
Solubility Moderate (polar groups) Low (fluorine) High (piperazine) Low (tert-butyl)
Thermal Stability Stable (amide bond) Stable (fluorine) Moderate (piperazine) High (pyridine)

Spectroscopic Characterization

  • IR Spectroscopy :
    The target compound’s hydroxyl group would show a broad νO-H stretch (~3200–3600 cm⁻¹), while the methoxy C-O stretch appears near 1250 cm⁻¹. This contrasts with ’s triazole-thiones, which lack carbonyl signals but show νC=S (~1247–1255 cm⁻¹) .
  • NMR Spectroscopy :
    The biphenyl protons in the target compound would resonate at δ 7.2–7.6 ppm (aromatic), with the methoxy group at δ ~3.8 ppm. Piperazine derivatives () exhibit distinct piperazine CH₂ signals at δ 2.5–3.5 ppm .

Implications for Drug Development

The target compound’s balance of lipophilic (biphenyl, methoxy) and hydrophilic (hydroxyl) groups may optimize blood-brain barrier penetration and solubility, making it suitable for central nervous system targets. In contrast, fluorinated analogs () prioritize metabolic stability, and piperazine derivatives () favor solubility for peripheral targets. The absence of tautomerism (cf. ) simplifies formulation but may limit binding versatility .

Q & A

What are the optimal synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide, and how can reaction yields be improved?

Basic Research Question
The synthesis of this compound typically involves multi-step reactions, including amide coupling and hydroxylation. A common approach is to react 4-methoxybenzoic acid derivatives with biphenyl-containing intermediates under coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Key optimization strategies include:

  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to enhance reaction kinetics without side-product formation .
  • Catalyst selection : Using potassium carbonate (K₂CO₃) as a base in acetonitrile to improve nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question
Characterization requires a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR) and biphenyl aromatic protons (δ 6.5–7.8 ppm). The hydroxypropyl moiety may show a broad peak at δ 1.5–2.5 ppm .
  • Mass spectrometry (ESI-MS) : A molecular ion peak matching the exact mass (e.g., m/z ~420–450 [M+H]⁺) confirms molecular weight .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Advanced Research Question
Discrepancies often arise from impurities, tautomerism, or stereochemical effects. Methodological solutions include:

  • 2D NMR (COSY, HSQC) : To differentiate overlapping signals and assign proton-carbon correlations unambiguously .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by observing peak splitting changes at higher temperatures .
  • X-ray crystallography : Definitive structural confirmation if crystalline material is obtainable .

How can computational methods predict the biological activity of this compound?

Advanced Research Question
Molecular docking and dynamics simulations are critical for hypothesizing targets:

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases or GPCRs) due to the biphenyl and methoxy motifs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on hydrogen bonding with the hydroxypropyl group and π-π stacking with aromatic residues .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP ~3.5) using SwissADME to assess drug-likeness .

What experimental designs are recommended to study its enzyme inhibition mechanisms?

Advanced Research Question
To evaluate enzymatic interactions:

  • Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Site-directed mutagenesis : Identify critical residues by mutating predicted binding sites in the target enzyme .

How can enantiomeric purity be ensured during synthesis?

Advanced Research Question
The hydroxypropyl group introduces chirality, requiring:

  • Chiral chromatography : Use a Chiralpak column with hexane/isopropanol to separate enantiomers .
  • Optical rotation : Measure [α]²⁵D values (e.g., +60° to +65° in methanol) and compare to literature .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key synthetic steps .

What solvent systems minimize side reactions during amide bond formation?

Basic Research Question
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity while reducing hydrolysis:

  • DMF : Ideal for coupling reactions with carbodiimides, but requires post-reaction removal via aqueous extraction .
  • Acetonitrile : Preferred for SN2 reactions due to its moderate polarity and compatibility with K₂CO₃ .

How does the biphenyl moiety influence the compound’s physicochemical properties?

Advanced Research Question
The biphenyl group enhances lipophilicity (LogP ~4.2), improving membrane permeability but potentially reducing solubility. Mitigation strategies include:

  • Salt formation : Convert the hydroxy group to a sodium salt for aqueous solubility .
  • Co-solvents : Use DMSO/PBS mixtures in biological assays .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question
Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., amide coupling) .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress .

How can researchers differentiate its mechanism of action from structurally similar benzamide derivatives?

Advanced Research Question
Comparative studies are essential:

  • SAR analysis : Modify substituents (e.g., replace methoxy with ethoxy) and assay activity changes .
  • Proteomics profiling : Use affinity chromatography and LC-MS/MS to identify unique binding partners .

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